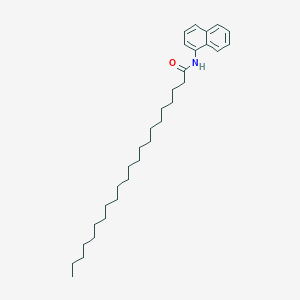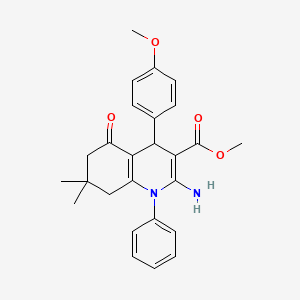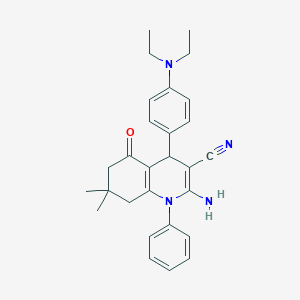
N-(naphthalen-1-yl)docosanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(naphthalen-1-yl)docosanamide, with the molecular formula C₂₃H₄₅NO, is a fascinating organic compound. It belongs to the class of long-chain amides and exhibits unique properties. The compound’s structure consists of a naphthalene ring attached to a docosanoyl (C22) chain via an amide linkage. This compound is synthesized through biomimetic methods, mimicking natural precursor compounds .
Preparation Methods
Synthetic Routes::
Biomimetic Synthesis: N-(naphthalen-1-yl)docosanamide is synthesized by biomimetic conversion of the natural precursor compound phenazine-1-carboxylic acid . The exact synthetic steps involve the condensation of the naphthalene-1-amine with docosanoic acid, followed by amide formation.
Precursor Conversion: The reaction typically occurs under mild conditions (room temperature and atmospheric pressure).
Solvents: Organic solvents such as methanol and dichloromethane are commonly used.
Stability: this compound is stable under these conditions.
Industrial Production:: While industrial-scale production details are not widely available, research efforts continue to optimize the synthesis for practical applications.
Chemical Reactions Analysis
N-(naphthalen-1-yl)docosanamide can participate in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis.
Oxidation/Reduction: The long alkyl chain may undergo oxidation or reduction reactions.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
N-(naphthalen-1-yl)docosanamide finds applications in:
Mechanism of Action
Comparison with Similar Compounds
While detailed comparisons are scarce, N-(naphthalen-1-yl)docosanamide’s unique structure sets it apart from other long-chain amides. Further research may reveal additional similar compounds.
Properties
Molecular Formula |
C32H51NO |
|---|---|
Molecular Weight |
465.8 g/mol |
IUPAC Name |
N-naphthalen-1-yldocosanamide |
InChI |
InChI=1S/C32H51NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-32(34)33-31-27-23-25-29-24-21-22-26-30(29)31/h21-27H,2-20,28H2,1H3,(H,33,34) |
InChI Key |
SBYHKYSETRNJKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol](/img/structure/B11532934.png)
![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide](/img/structure/B11532939.png)
![N-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11532946.png)
![(3Z)-1-(morpholin-4-ylmethyl)-3-{[4-(pentyloxy)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11532956.png)
![4-bromo-N-(2-{[2-(cyclopropylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11532960.png)
![2,2'-[sulfanediylbis(benzene-4,1-diylsulfanediyl)]bis[N-(2,4,6-trimethylphenyl)propanamide]](/img/structure/B11532971.png)
![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl 2-iodobenzoate](/img/structure/B11532972.png)
![(3Z)-4-bromo-5-methyl-3-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B11532978.png)

![N-(4-methoxyphenyl)-4-(morpholin-4-yl)-6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B11532988.png)
![2-(methylsulfanyl)-N-[(E)-{5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]furan-2-yl}methylidene]-1,3-benzothiazol-6-amine](/img/structure/B11533009.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11533019.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11533026.png)
